N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
Description
N-[2-(Trifluoromethyl)phenyl]furan-2-carboxamide is a furan-based carboxamide derivative featuring a trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring. The trifluoromethyl group is known for its electron-withdrawing properties, which enhance metabolic stability and influence molecular interactions in biological systems .
Properties
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)8-4-1-2-5-9(8)16-11(17)10-6-3-7-18-10/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUIEAMWAIXJIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-(trifluoromethyl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide has shown promise in the following areas:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. It is hypothesized to interact with specific enzymes or receptors involved in inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.
- Anticancer Properties : The compound is also being investigated for its potential anticancer effects. Its structural features may allow it to interfere with cancer cell signaling pathways, although further research is necessary to elucidate the precise mechanisms of action.
Organic Synthesis Applications
In organic chemistry, this compound serves as a valuable building block for synthesizing other complex molecules. Its ability to undergo various chemical reactions makes it an essential intermediate in the development of new pharmaceuticals and agrochemicals.
Synthesis Pathways
The synthesis of this compound typically involves several steps, including:
- Formation of the Furan Ring : Starting from appropriate precursors, the furan ring is constructed through cyclization reactions.
- Substitution Reactions : The trifluoromethyl group can be introduced via electrophilic aromatic substitution or other methods.
- Amidation : Finally, the carboxylic acid moiety is converted into an amide through reaction with an amine.
Optimizing these synthetic routes can improve yield and purity, making it feasible for large-scale production.
Biological Research Applications
This compound is also being studied for its interactions with biological systems:
- Interaction Studies : Understanding how this compound interacts with biological targets is crucial for validating its therapeutic potential. These studies often involve assessing binding affinities and biological activities against specific enzymes or receptors.
- Case Studies : Research has indicated that compounds with similar structures may exhibit varying degrees of biological activity. For example, derivatives of this compound have been shown to possess different pharmacological profiles based on their substituents.
Mechanism of Action
The mechanism of action of N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among furan-2-carboxamide derivatives include substituents on the phenyl ring (position and electronic nature) and modifications to the furan ring. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Melting Points: The presence of electron-withdrawing groups (e.g., -CF₃, -NO₂) generally increases melting points due to enhanced intermolecular interactions. For example, N-(2-nitrophenyl)furan-2-carboxamide melts at 388°C, significantly higher than methyl-substituted analogs like 4e (175–178°C) .
Biological Activity
N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide is an organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and reviews.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 331.3 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, facilitating better penetration through biological membranes, which is crucial for modulating enzyme activity or interfering with signaling pathways in various biological systems.
Preliminary studies suggest that this compound may interact with specific molecular targets such as enzymes or receptors involved in disease pathways. Its structural characteristics are hypothesized to confer significant anti-inflammatory and anticancer properties, although further research is needed to elucidate its precise mechanisms of action.
Anti-Inflammatory Activity
Research indicates that compounds similar to this compound exhibit notable anti-inflammatory effects. For instance, studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory response. The selectivity index (SI) for COX-2 inhibition has been reported to be superior to established anti-inflammatory drugs like celecoxib .
| Compound | COX-2 Inhibition (IC50) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 313.12 | 1.37 |
| Compound 119b | 126 μmol/kg | 462.91 |
Anticancer Activity
The anticancer potential of this compound is supported by studies showing that related compounds possess significant cytotoxicity against various cancer cell lines, including HCT-116 and PC-3. The presence of electron-withdrawing groups like trifluoromethyl has been linked to enhanced anticancer activity and inhibition of NF-κB transcriptional activity, a pathway often activated in cancer progression .
| Cell Line | Compound | Cytotoxicity (IC50) |
|---|---|---|
| HCT-116 | 1d | TBD |
| PC-3 | 1d | TBD |
| NCI-H23 | 1d | TBD |
Case Studies
Case Study 1: Anti-inflammatory Effects
A study conducted on the anti-inflammatory effects of a related compound demonstrated a significant reduction in paw swelling in rat models compared to control groups treated with standard anti-inflammatories like aspirin. This suggests that this compound could provide a safer alternative with fewer gastrointestinal side effects .
Case Study 2: Anticancer Efficacy
In vitro assays revealed that compounds structurally similar to this compound exhibited potent cytotoxicity at low concentrations against multiple cancer cell lines. The mechanism was attributed to the inhibition of NF-κB activity, leading to reduced cell proliferation and increased apoptosis .
Q & A
Basic Research Questions
Q. What established synthetic routes are used for N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via coupling furan-2-carboxylic acid derivatives with substituted anilines. For example, 2-furoyl chloride can react with 2-(trifluoromethyl)aniline under reflux in 1,4-dioxane at 120°C for 18–24 hours, followed by recrystallization from chloroform/methanol . Optimization variables include temperature (higher temperatures may accelerate reaction but risk decomposition), solvent polarity (1,4-dioxane improves solubility of aromatic intermediates), and stoichiometric ratios (excess aniline drives reaction completion). Monitoring via TLC or HPLC ensures reaction progress.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Aromatic protons (δ 6.5–8.0 ppm) and trifluoromethyl carbons (δ ~120 ppm, split due to coupling with fluorine) confirm substitution patterns .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1670 cm⁻¹) and C-F (1100–1200 cm⁻¹) validate functional groups .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 255.198 for C₁₂H₈F₃NO₂) and fragmentation patterns confirm molecular weight and structural motifs .
Q. How can researchers assess the in vitro antibacterial activity of this compound against drug-resistant pathogens?
- Methodological Answer : Use standardized microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). For example, test against methicillin-resistant Staphylococcus aureus (MRSA) or carbapenem-resistant Acinetobacter baumannii at concentrations ranging from 0.5–128 µg/mL. Include positive controls (e.g., vancomycin) and solvent controls (DMSO <1% v/v). Synergy studies with existing antibiotics (e.g., checkerboard assays) can identify combinatorial effects .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound derivatives in anticancer research?
- Methodological Answer :
- Substituent Modifications : Introduce electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring to enhance electrophilic interactions with biological targets .
- Bioisosteric Replacement : Replace the trifluoromethyl group with sulfonamide or cyano groups to compare potency and selectivity .
- Assays : Screen derivatives against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare IC₅₀ values and correlate with logP (lipophilicity) and topological polar surface area (TPSA) to model pharmacokinetic properties .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Purity Validation : Use HPLC (≥95% purity) to rule out impurities affecting activity .
- Assay Standardization : Ensure consistent cell passage numbers, culture media, and incubation times. For example, discrepancies in IC₅₀ values for antiproliferative effects may arise from varying serum concentrations in media .
- Target Validation : Perform kinase profiling or proteomics to identify off-target effects that may explain divergent results .
Q. How can in silico methods predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to enzymes like COX-2 or EGFR. Prioritize poses with hydrogen bonds to amide groups or π-π stacking with the trifluoromethylphenyl moiety .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability. Calculate binding free energies (MM-PBSA/GBSA) to rank derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
